molecular formula C6H17NO3S B6310258 Diethylmethylammonium methanesulfonate CAS No. 945715-44-6

Diethylmethylammonium methanesulfonate

Cat. No.: B6310258
CAS No.: 945715-44-6
M. Wt: 183.27 g/mol
InChI Key: YHOXRVURMRBHDX-UHFFFAOYSA-N
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Description

Diethylmethylammonium methanesulfonate is a protic ionic liquid known for its unique physicochemical properties. It is composed of a diethylmethylammonium cation and a methanesulfonate anion. This compound is notable for its high purity and stability under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethylmethylammonium methanesulfonate can be synthesized through a straightforward reaction between diethylmethylamine and methanesulfonic acid. The reaction typically occurs under anhydrous conditions to ensure high purity. The process involves mixing equimolar amounts of the reactants and allowing the reaction to proceed at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethylmethylammonium methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Diethylmethylammonium methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylmethylammonium methanesulfonate involves its ability to act as a proton conductor. This property is attributed to the vehicle mechanism above its melting/freezing point and the proton hopping mechanism below these points. These mechanisms facilitate proton conduction, making it useful in various electrochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylmethylammonium methanesulfonate stands out due to its high purity, stability under anhydrous conditions, and unique proton conduction mechanisms. These properties make it particularly valuable in scientific research and industrial applications .

Properties

IUPAC Name

N-ethyl-N-methylethanamine;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.CH4O3S/c1-4-6(3)5-2;1-5(2,3)4/h4-5H2,1-3H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOXRVURMRBHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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